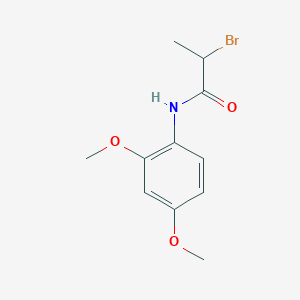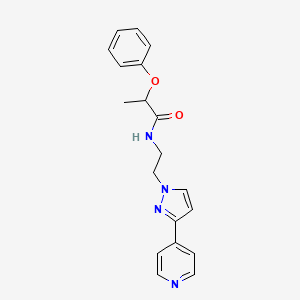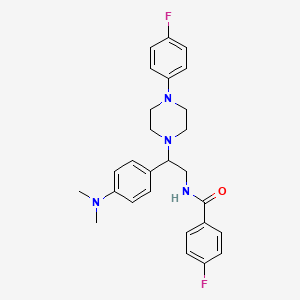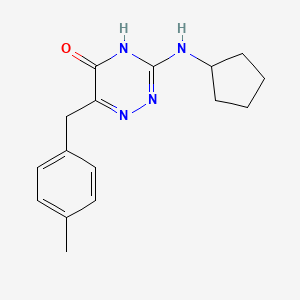amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-11-3](/img/structure/B2368682.png)
4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyridine ring, a trifluoromethyl group, an amino group, and a 1,2,4-triazolone ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of pharmaceuticals or agrochemicals .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the pyridine and 1,2,4-triazolone rings. These groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to influence the acidity and lipophilicity of compounds .科学的研究の応用
Antimicrobial Activities
Synthesis and Antimicrobial Activities : New derivatives of 1,2,4-triazole have been synthesized and tested for antimicrobial activities, with some demonstrating good or moderate effectiveness against microorganisms (Bektaş et al., 2007).
Antimicrobial Agent Synthesis : The synthesis of various 1,2,4-triazole derivatives and their evaluation as antimicrobial agents has been reported, highlighting their potential in combating infections (Dave et al., 2007).
Microwave-Assisted Synthesis for Antimicrobial Use : The novel synthesis of 1,2,4-triazol-3-ones using microwave irradiation and their application in antimicrobial activities have been explored, showing the efficiency of this method in drug development (Özil et al., 2010).
Synthesis and Structural Analysis
Structural Properties of Triazole Compounds : Research on Cu(II), Ni(II), and Fe(II) complexes with a triazole Schiff base has provided insights into the structural properties of these compounds, which are essential for understanding their potential applications (Sancak et al., 2007).
Synthesis and X-Ray Analysis : The synthesis and X-ray diffraction analysis of novel triazolyl-benzimidazole compounds have contributed to a deeper understanding of the structural aspects of these molecules, which is crucial for their application in various fields (Karayel et al., 2015).
Crystal Structure Assessment : Studies on the crystal structures and intermolecular interactions of antioxidant triazolyl-benzimidazole compounds have provided valuable information on their molecular configurations, influencing their functional properties (Karayel et al., 2015).
Chemical Synthesis Methods
Green Synthesis Approach : An eco-friendly protocol for synthesizing Schiff bases from 1,2,4-triazoles in water under microwave irradiation has been developed, demonstrating an environmentally friendly method for chemical synthesis (Gümüş, 2019).
Rapid Microwave Assisted Synthesis : The rapid synthesis of novel triazolo[3,4-b][1,3,4]thiadiazoles using microwave irradiation indicates an efficient and time-saving method for producing these compounds (Raval et al., 2010).
Corrosion Inhibition Application : Schiff's bases of pyridyl substituted triazoles have been synthesized and investigated as corrosion inhibitors for mild steel, showcasing their potential in industrial applications (Ansari et al., 2014).
将来の方向性
特性
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N5O2/c1-12-24-26(8-9-29-14-6-4-3-5-7-14)17(28)27(12)25(2)16-15(19)10-13(11-23-16)18(20,21)22/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPBXLDDWZVMEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2368601.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2368602.png)
![N-Cyclopropyl-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2368604.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2368606.png)
![2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2368613.png)
![(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B2368614.png)
![tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B2368617.png)


![(E)-3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2368621.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2368622.png)